molecular formula C11H17N3O4 B1378457 Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391738-60-5

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B1378457
CAS No.: 1391738-60-5
M. Wt: 255.27 g/mol
InChI Key: VLKKAIKVRQFMFD-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₇N₃O₄ and a molecular weight of 255.27 g/mol This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro nonane core with two oxo groups and a tert-butyl ester functional group

Preparation Methods

The synthesis of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the cyclization process .

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the number of carbon atoms and functional groups attached.

    Spiro[3.4]octane derivatives: These compounds have a smaller spirocyclic core and may exhibit different chemical reactivity and biological activity.

    Spiro[5.5]undecane derivatives: These compounds have a larger spirocyclic core and may be used in different applications due to their unique properties.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKKAIKVRQFMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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